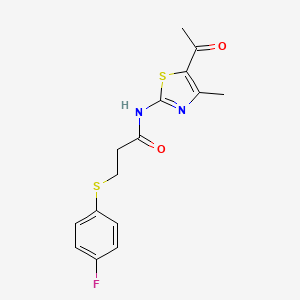

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2S2/c1-9-14(10(2)19)22-15(17-9)18-13(20)7-8-21-12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEYVZMXQNZMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCSC2=CC=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acetyl group, and a 4-fluorophenyl group linked via a thioether bond. Its molecular formula is , and it has a molecular weight of approximately 287.3 g/mol. The unique combination of these functional groups contributes to its reactivity and biological activity.

1. Antibacterial Activity

Preliminary studies suggest that this compound may exhibit antibacterial properties. A study published in Bioorganic & Medicinal Chemistry Letters indicated that this compound demonstrated moderate antibacterial activity against several Gram-positive bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These findings highlight its potential as a lead compound for developing new antibacterial agents, although further research is necessary to fully elucidate its efficacy and mechanism of action .

2. Anticancer Activity

The thiazole moiety is known for its anticancer properties. Research indicates that compounds with thiazole structures can interact with proteins involved in cancer progression. Specifically, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

A study evaluating similar thiazole derivatives reported the following IC50 values against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (epidermoid carcinoma) | 15.2 |

| Thiazole derivative X | MCF7 (breast cancer) | 10.5 |

| Thiazole derivative Y | HeLa (cervical cancer) | 12.8 |

These results suggest that the compound may selectively inhibit tumor growth and warrant further investigation into its mechanisms of action .

The proposed mechanism of action involves the inhibition of key enzymes or pathways associated with bacterial growth and cancer cell proliferation. For instance, thiazole derivatives have been noted to influence mitochondrial functions in cancer cells, leading to apoptosis . Additionally, the presence of the fluorinated phenyl group may enhance lipophilicity, facilitating better cellular uptake and bioavailability.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was tested alongside standard antibiotics, revealing comparable efficacy but with a lower cytotoxic profile.

Case Study 2: Anticancer Activity

A recent study examined the anticancer effects of this compound on A431 cell lines. Results indicated significant inhibition of cell viability at concentrations as low as 15 µM, suggesting that this compound could serve as a basis for developing targeted cancer therapies.

Comparison with Similar Compounds

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

- Key Features : Substituted thiazole core (5-(4-fluorophenyl)thiazol-2-yl) and a furan-2-yl propanamide side chain.

- Synthesis : Synthesized via Suzuki coupling of 4-fluorophenylboric acid with a bromothiazole intermediate, followed by amidation .

- Differentiation: The target compound replaces the furan group with a 4-fluorophenylthio moiety and introduces acetyl and methyl groups on the thiazole ring.

4-(4-Fluorophenyl)thiazole Derivatives (Compounds 4 and 5)

- Key Features : Isostructural thiazole derivatives with fluorophenyl and triazole substituents.

- Crystallography : Both compounds crystallize in triclinic $ P\overline{1} $ symmetry, with planar molecular conformations except for a perpendicular fluorophenyl group .

- Differentiation : The target compound lacks triazole substituents but incorporates an acetyl group, which may influence solubility and intermolecular interactions .

Pesticidal Propanamide Derivatives (Compounds P6 and P10)

- Key Features : Thiazole cores with pyridinyl and trifluoropropylthio substituents.

- Application : Used in pesticidal compositions, highlighting the versatility of thiazole-propanamide scaffolds .

- Differentiation : The target compound’s 4-fluorophenylthio group contrasts with the trifluoropropylthio or difluorocyclopropyl groups in pesticidal analogs, suggesting divergent target selectivity .

Anticancer Activity

- Compound 31 : Exhibits potent KPNB1 inhibition (nuclear transport receptor) and anticancer activity in cell-based assays, though specific IC$_{50}$ values are unreported .

- Thiazole-Hydrazide Derivatives (Compounds 7b and 11): Show IC$_{50}$ values of 1.61–1.98 µg/mL against HepG-2 hepatocellular carcinoma cells .

- Inference : The target compound’s acetyl and fluorophenylthio groups may enhance cytotoxicity compared to furan or hydrazide-containing analogs, but experimental validation is needed.

Enzyme Inhibition

- Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors (Compounds 32–36) : Derivatives with styryl or pyridyl substituents show PARP-1 inhibition, a target in cancer therapy .

- Differentiation : The absence of styryl/pyridyl groups in the target compound suggests alternative mechanisms, possibly via thiazole-acetyl interactions with enzyme active sites.

Data Tables

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Introduction of the 4-fluorophenylthio moiety through nucleophilic substitution or thiol-ene reactions under controlled pH and temperature (e.g., 20–25°C in dioxane) .

- Step 3 : Acetylation at the 5-position of the thiazole ring using acetyl chloride or acetic anhydride in the presence of a base like triethylamine .

- Step 4 : Final coupling of the propanamide chain via amide bond formation, often mediated by coupling agents such as EDC/HOBt . Reaction progress is monitored using TLC or HPLC, and purity is confirmed via NMR and mass spectrometry .

Q. How is the structural identity of this compound confirmed in academic research?

A combination of spectroscopic and analytical methods is used:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and confirm the absence of impurities (e.g., δ 2.4 ppm for the acetyl group, δ 7.2–7.5 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm confirm the presence of amide (C=O) and thioether (C-S) bonds .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .

- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What physicochemical properties are critical for its biological evaluation?

Key properties include:

- Solubility : Tested in DMSO, PBS, or ethanol using UV-Vis spectroscopy .

- LogP : Determined via shake-flask or HPLC methods to assess lipophilicity and membrane permeability .

- Stability : Evaluated under varying pH, temperature, and light exposure using accelerated degradation studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side products?

- Reaction Condition Optimization : Adjust temperature (e.g., lower temperatures for sensitive steps), solvent polarity (e.g., dioxane for Suzuki coupling), and catalyst loading (e.g., Pd(PPh) for cross-couplings) .

- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol-DMF mixtures .

- In-line Analytics : Implement real-time monitoring via LC-MS to identify and address intermediates or byproducts early .

Q. What strategies are recommended to resolve contradictions in reported biological activity data?

- Assay Standardization : Use validated cell lines (e.g., HEK293 or MCF-7 for cytotoxicity) and consistent protocols (e.g., MTT assay at 48–72 hours) .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity if mechanisms are unclear .

- Meta-analysis : Compare data across studies while accounting for variables like compound purity (>95% by HPLC) and assay conditions .

Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., kinases or GPCRs) .

- QSAR Models : Train algorithms on datasets of thiazole derivatives to correlate substituent effects (e.g., 4-fluorophenyl vs. chlorophenyl) with activity .

- MD Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability and conformational changes .

Q. What advanced techniques are used to study its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability models .

- In vivo PK : Radiolabel the compound (e.g., C) for tracking distribution, metabolism, and excretion in rodent models .

- Metabolite Identification : LC-HRMS coupled with enzymatic digestion identifies major metabolites (e.g., hydroxylation or glucuronidation) .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final amide coupling step?

- Coupling Reagent Selection : Replace EDC with HATU or PyBOP for sterically hindered amines .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C) .

- Protecting Groups : Temporarily protect reactive sites (e.g., acetyl on thiazole) to prevent side reactions .

Q. What approaches mitigate cytotoxicity discrepancies between in vitro and in vivo studies?

- 3D Cell Culture Models : Use spheroids or organoids to better mimic in vivo conditions .

- Prodrug Design : Modify the propanamide chain to enhance bioavailability and reduce off-target effects .

- Toxicogenomics : Profile gene expression changes post-treatment to identify pathways contributing to toxicity .

Tables for Key Data

Q. Table 1: Comparative Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 2.4 (acetyl), δ 7.2–7.5 (aromatic) | |

| IR | 1650 cm (amide C=O) | |

| HRMS | [M+H] = 393.08 (calculated) |

Q. Table 2: Biological Activity Optimization Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Low solubility | PEGylation or salt formation | Improved IC |

| Off-target effects | Isoform-specific target screening | Enhanced selectivity |

| Metabolic instability | Deuteration at vulnerable sites | Increased half-life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.